molecular formula C12H13ClFNO2 B1462553 1-(2-Chloro-4-fluorobenzoyl)piperidin-3-ol CAS No. 1156757-37-7

1-(2-Chloro-4-fluorobenzoyl)piperidin-3-ol

Cat. No. B1462553
CAS RN: 1156757-37-7
M. Wt: 257.69 g/mol
InChI Key: PDSSLIOVIQIBBL-UHFFFAOYSA-N
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Description

“1-(2-Chloro-4-fluorobenzoyl)piperidin-3-ol” is a chemical compound . It’s available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Nucleophilic Aromatic Substitution

Pietra and Vitali (1972) discussed the reaction of piperidine with nitro-substituted benzene derivatives, providing insights into the mechanism of nucleophilic aromatic substitution reactions. This foundational work offers a context for understanding the reactivity of similar compounds like 1-(2-Chloro-4-fluorobenzoyl)piperidin-3-ol in organic synthesis (Pietra & Vitali, 1972).

Dopamine D2 Receptor Ligands

Jůza et al. (2022) reviewed the therapeutic potential of D2 receptor modulators in treating neuropsychiatric disorders. The study outlines the significance of structural moieties similar to this compound in developing high-affinity D2 receptor ligands (Jůza et al., 2022).

Metal(II) 2-Fluorobenzoate Complexes

Öztürkkan and Necefoğlu (2022) investigated the crystal structures of metal(II) 2-fluorobenzoate complexes, highlighting the importance of fluorobenzoate derivatives in coordination chemistry. This research underscores the relevance of compounds like this compound in studying metal-ligand interactions (Öztürkkan & Necefoğlu, 2022).

Ligands for D2-like Receptors

Sikazwe et al. (2009) explored the role of arylcycloalkylamines and their arylalkyl substituents, akin to this compound, in enhancing the binding affinity at D2-like receptors. This review offers insights into the design of antipsychotic agents (Sikazwe et al., 2009).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-11-6-8(14)3-4-10(11)12(17)15-5-1-2-9(16)7-15/h3-4,6,9,16H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSSLIOVIQIBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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